Ethyl 4-(trifluoromethyl)benzoate;1-iodo-2,3,4,5-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C10H9F3O2. It is a colorless to almost colorless liquid, known for its trifluoromethyl group attached to the benzene ring, which imparts unique chemical properties . 1-Iodo-2,3,4,5-tetramethylbenzene is another organic compound with the molecular formula C10H13I. It is a crystalline solid used in various organic synthesis applications.
Vorbereitungsmethoden
Ethyl 4-(trifluoromethyl)benzoate: can be synthesized through the esterification of 4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to achieve the desired product.
1-Iodo-2,3,4,5-tetramethylbenzene: is prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Analyse Chemischer Reaktionen
Ethyl 4-(trifluoromethyl)benzoate: undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form 4-(trifluoromethyl)benzoic acid and ethanol.
1-Iodo-2,3,4,5-tetramethylbenzene: participates in:
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(trifluoromethyl)benzoate: is used in:
Pharmaceutical research: As a building block for the synthesis of various drug molecules.
Agricultural chemistry: In the development of agrochemicals.
1-Iodo-2,3,4,5-tetramethylbenzene: finds applications in:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Environmental studies: Investigating its degradation and impact on the environment.
Wirkmechanismus
The mechanism of action for Ethyl 4-(trifluoromethyl)benzoate involves its interaction with biological targets through its trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of drug molecules .
1-Iodo-2,3,4,5-tetramethylbenzene: exerts its effects through its iodine atom, which can participate in various organic reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(trifluoromethyl)benzoate: can be compared with other trifluoromethyl-substituted benzoates, such as methyl 4-(trifluoromethyl)benzoate. Its unique ethyl ester group provides different reactivity and solubility properties .
1-Iodo-2,3,4,5-tetramethylbenzene: is similar to other iodinated aromatic compounds like 1-iodo-3,4,5,6-tetramethylbenzene. Its tetramethyl substitution pattern offers distinct steric and electronic effects compared to other isomers.
Eigenschaften
Molekularformel |
C20H22F3IO2 |
---|---|
Molekulargewicht |
478.3 g/mol |
IUPAC-Name |
ethyl 4-(trifluoromethyl)benzoate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H9F3O2.C10H13I/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;1-6-5-10(11)9(4)8(3)7(6)2/h3-6H,2H2,1H3;5H,1-4H3 |
InChI-Schlüssel |
DCINIHNKYMETRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C(F)(F)F.CC1=CC(=C(C(=C1C)C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.